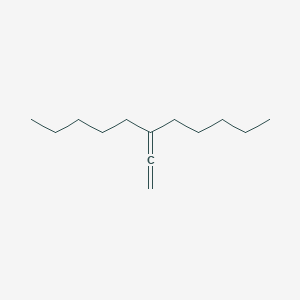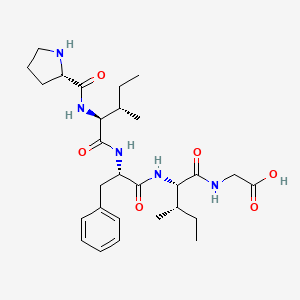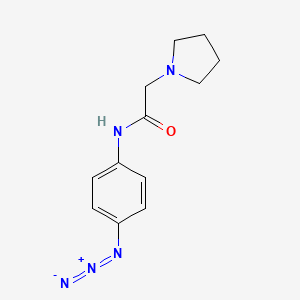![molecular formula C19H31ClN4O2 B14178956 1,3-Bis[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium chloride CAS No. 847456-82-0](/img/structure/B14178956.png)
1,3-Bis[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium chloride is a chemical compound that features a benzimidazole core substituted with morpholine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium chloride typically involves the reaction of benzimidazole derivatives with morpholine under specific conditions. One common method involves the use of 1,2-amino alcohols and their derivatives as starting materials. The reaction sequence generally includes coupling, cyclization, and reduction reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The morpholine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
1,3-Bis[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium chloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its interaction with various biological targets.
Industry: Utilized in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 1,3-Bis[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium chloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-aminoethyl)[2-(morpholin-4-yl)ethyl]amine: Shares structural similarities with the presence of morpholine groups.
Spiropyrazoline Benzoates and Chloride: Similar in terms of the presence of morpholine and benzimidazole moieties.
Uniqueness
1,3-Bis[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium chloride is unique due to its specific substitution pattern and the combination of benzimidazole and morpholine groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
847456-82-0 |
|---|---|
Formule moléculaire |
C19H31ClN4O2 |
Poids moléculaire |
382.9 g/mol |
Nom IUPAC |
4-[2-[3-(2-morpholin-4-ylethyl)-1,2-dihydrobenzimidazol-1-ium-1-yl]ethyl]morpholine;chloride |
InChI |
InChI=1S/C19H30N4O2.ClH/c1-2-4-19-18(3-1)22(7-5-20-9-13-24-14-10-20)17-23(19)8-6-21-11-15-25-16-12-21;/h1-4H,5-17H2;1H |
Clé InChI |
GQLDCDIXSHQWBF-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CC[NH+]2CN(C3=CC=CC=C32)CCN4CCOCC4.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-5-chloro-, 7-oxide](/img/structure/B14178876.png)
![{[(Decan-2-ylidene)amino]oxy}(ethoxy)methanone](/img/structure/B14178884.png)


![(2R)-1-Cyano-3-[(4-methylphenyl)methoxy]propan-2-yl acetate](/img/structure/B14178914.png)
![3,4-Dimethyl-N,N-bis[4-(trifluoromethyl)phenyl]aniline](/img/structure/B14178917.png)
![{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14178925.png)







